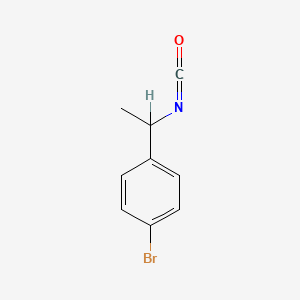

1-Bromo-4-(1-isocyanatoethyl)benzene

Description

Significance of Isocyanate Functionality in Contemporary Organic Synthesis

The isocyanate group (–N=C=O) is a highly electrophilic functional group, making it exceptionally reactive toward a wide array of nucleophiles. wikipedia.org This reactivity is the foundation of its widespread use in organic synthesis. The reaction of isocyanates with alcohols to form carbamate (B1207046) (urethane) linkages is the cornerstone of polyurethane chemistry, a class of polymers with vast applications in foams, coatings, and elastomers. Similarly, their reaction with amines yields urea (B33335) derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science. masterorganicchemistry.com

A key method for the synthesis of isocyanates is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097). organic-chemistry.org This reaction proceeds through a concerted mechanism, resulting in the formation of an isocyanate with the loss of nitrogen gas. wikipedia.org A significant advantage of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemical configuration. wikipedia.orgnih.gov This feature is particularly valuable in the synthesis of chiral isocyanates, where maintaining stereochemical integrity is crucial.

| Reactant (Nucleophile) | Product | Linkage Formed |

|---|---|---|

| Alcohol (R'-OH) | Carbamate (Urethane) | R-NH-C(=O)-OR' |

| Amine (R'-NH₂) | Urea | R-NH-C(=O)-NH-R' |

| Water (H₂O) | Carbamic Acid (unstable) → Amine + CO₂ | R-NH-C(=O)-OH → R-NH₂ |

Strategic Role of Bromine Substituents in Aromatic Systems for Chemical Derivatization

Brominated arenes are pivotal intermediates in organic synthesis due to the versatile reactivity of the carbon-bromine bond. The bromine atom can act as a good leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgchegg.com

However, the most profound impact of bromoarenes in modern chemistry has been their role as substrates in palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds by coupling the bromoarene with various organometallic or unsaturated partners. researchgate.netresearchgate.net This has revolutionized the synthesis of biaryls, conjugated polymers, and complex pharmaceutical compounds. The ability to precisely install a bromine atom onto an aromatic ring and then replace it with a wide variety of other functional groups makes brominated arenes indispensable tools for molecular engineering. researchgate.net

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound | Aryl-Aryl or Aryl-Alkyl | Palladium |

| Heck Coupling | Alkene | Aryl-Vinyl | Palladium |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkynyl | Palladium/Copper |

| Buchwald-Hartwig Amination | Amine | Aryl-Nitrogen | Palladium |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | Aryl-Heteroatom | Often requires activation |

Overview of 1-Bromo-4-(1-isocyanatoethyl)benzene within Modern Synthetic and Materials Chemistry

This compound is a bifunctional molecule that is cataloged as a useful research chemical. pharmaffiliates.com Its molecular structure incorporates a chiral center at the ethyl group, meaning it can exist as different stereoisomers. The (S)-enantiomer is specifically identified by the CAS number 149552-52-3. pharmaffiliates.com

The synthesis of this compound can be envisioned through established synthetic routes. One plausible method is the treatment of 1-(4-bromophenyl)ethylamine with phosgene (B1210022) or a phosgene equivalent, a standard procedure for converting primary amines to isocyanates. Alternatively, the Curtius rearrangement of 2-(4-bromophenyl)propanoyl azide offers a pathway that would preserve the chirality of the starting carboxylic acid derivative. wikipedia.orgnih.gov

The true synthetic potential of this compound lies in the orthogonal reactivity of its two functional groups. The isocyanate group can be used to anchor the molecule to polymers, surfaces, or biomolecules containing hydroxyl or amine groups. Subsequently, the bromo-aromatic moiety remains available for further modification via cross-coupling reactions. researchgate.net This allows for the construction of complex, functionalized materials or for the late-stage diversification of drug candidates. For instance, it could be used to attach a pharmacophore to a polymer scaffold, with the bromine atom serving as a handle for introducing groups that modulate solubility or other properties.

While specific, detailed applications in peer-reviewed literature are not extensively documented, its structure makes it a promising building block for combinatorial chemistry, drug discovery, and the development of functional polymers and materials.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| CAS Number (racemate) | 207974-15-0 nih.gov |

| CAS Number ((S)-enantiomer) | 149552-52-3 pharmaffiliates.com |

| Key Functional Groups | Isocyanate, Bromoarene |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1-isocyanatoethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVAGWOVWQDTAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001289031 | |

| Record name | 1-Bromo-4-(1-isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-15-0 | |

| Record name | 1-Bromo-4-(1-isocyanatoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(1-isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001289031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(1-isocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 1 Isocyanatoethyl Benzene

Precursor Synthesis and Regioselective Functionalization Pathways

The initial phase in the synthesis of 1-Bromo-4-(1-isocyanatoethyl)benzene is the preparation of a suitable precursor, which typically involves the strategic functionalization of a benzene (B151609) derivative. This process is critical for ensuring the correct placement of the bromo and ethyl groups on the aromatic ring.

Aryl Bromination Strategies for Substituted Benzenes

The introduction of a bromine atom onto the benzene ring is a crucial step that can be achieved through various methods. The choice of strategy depends on the nature of the substituents already present on the ring and the desired regioselectivity.

Electrophilic aromatic substitution is a fundamental reaction for the halogenation of aromatic compounds. uomustansiriyah.edu.iq For the bromination of substituted benzenes, reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) are commonly employed, often in the presence of a catalyst. uomustansiriyah.edu.iqkhanacademy.org

NBS is a versatile and easy-to-handle brominating agent that can be used for the bromination of both activated and deactivated aromatic rings, depending on the reaction conditions. manac-inc.co.jp For activated rings, the reaction proceeds via an electrophilic aromatic substitution mechanism. manac-inc.co.jp In the case of deactivated rings, the use of a strong acid like sulfuric acid as a solvent can facilitate the bromination. manac-inc.co.jp The regioselectivity of the bromination is directed by the existing substituents on the benzene ring. For instance, an ethyl group is an ortho-, para-directing activator, meaning it will direct the incoming bromine to the positions ortho and para to it. pearson.comstackexchange.com

The reaction with molecular bromine typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to increase the electrophilicity of the bromine molecule. uomustansiriyah.edu.iqkhanacademy.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can attack the electron-rich aromatic ring. uomustansiriyah.edu.iq

Interactive Data Table: Comparison of Bromination Reagents

| Reagent | Catalyst/Conditions | Substrate Scope | Key Features |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., HCl) or strong acid solvent (e.g., H₂SO₄) | Activated and deactivated aromatic rings | Easy to handle, selective bromination possible. manac-inc.co.jpyoutube.com |

| Bromine (Br₂) | Lewis acid (e.g., FeBr₃) | Wide range of aromatic compounds | Classic and effective method for aromatic bromination. uomustansiriyah.edu.iqkhanacademy.org |

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. uwindsor.caorganic-chemistry.org This method involves the deprotonation of the aromatic ring at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.caorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source, to introduce a bromine atom at the ortho position with high selectivity. nih.gov

Common DMGs include amides, carbamates, and ethers. organic-chemistry.orgnih.gov The choice of the directing group is crucial as it dictates the position of metalation and subsequent bromination. organic-chemistry.org This strategy offers a high degree of control over the regiochemical outcome, which is particularly useful for the synthesis of highly substituted aromatic compounds. nih.govnih.gov

Stereoselective Introduction of the 1-Isocyanatoethyl Moiety

Following the successful bromination of the aromatic ring, the next critical stage is the introduction of the 1-isocyanatoethyl group. This can be achieved through several synthetic routes, with the choice of method often depending on factors such as the availability of starting materials, desired stereochemistry, and safety considerations.

The reaction of a primary amine with phosgene (B1210022) (COCl₂) or its safer alternatives, diphosgene and triphosgene (B27547), is a widely used and industrially important method for the synthesis of isocyanates. sabtechmachine.comnih.govacs.orgrsc.org This process, known as phosgenation, typically proceeds in a two-step manner involving a "cold" and a "hot" phosgenation stage to minimize side reactions and improve yield. sabtechmachine.com

The reaction begins with the formation of a carbamoyl (B1232498) chloride intermediate from the amine and phosgene at low temperatures. sabtechmachine.com Subsequent heating of this intermediate leads to the elimination of hydrogen chloride and the formation of the isocyanate. sabtechmachine.com While highly effective, the use of the extremely toxic phosgene gas necessitates stringent safety precautions. acs.orgrsc.org

Interactive Data Table: Phosgene and its Derivatives for Isocyanate Synthesis

| Reagent | Physical State | Key Advantages | Key Disadvantages |

| Phosgene (COCl₂) | Gas | Highly reactive, cost-effective for large-scale production. acs.org | Extremely toxic, requires specialized handling. acs.orgrsc.org |

| Diphosgene (trichloromethyl chloroformate) | Liquid | Easier to handle and store than phosgene. rsc.org | Decomposes to phosgene, still highly toxic. |

| Triphosgene (bis(trichloromethyl) carbonate) | Solid | Easiest to handle and store, stable solid. rsc.org | Decomposes to phosgene, requires careful reaction control. |

Due to the hazards associated with phosgene, several non-phosgene methods for the synthesis of isocyanates have been developed. nih.govnwo.nl Among the most prominent are the Curtius, Hofmann, and Lossen rearrangements. researchgate.netquora.com These reactions all proceed through a common isocyanate intermediate, which can be trapped or isolated. quora.com

The Curtius Rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. nih.gov The acyl azide precursor is typically prepared from a carboxylic acid derivative. nih.gov This method is known for its mild reaction conditions and broad substrate scope. nih.gov

The Hofmann Rearrangement starts with a primary amide, which is treated with a halogen (such as bromine) and a base to form an isocyanate. quora.com

The Lossen Rearrangement involves the rearrangement of a hydroxamic acid or its derivative to an isocyanate. quora.com

These rearrangement reactions provide valuable and safer alternatives to phosgene-based methods for the laboratory-scale synthesis of isocyanates. researchgate.net

Staudinger-Aza-Wittig Reactions and Related Transformations

The Staudinger-Aza-Wittig reaction provides a versatile and milder alternative to traditional methods, such as those employing phosgene, for the synthesis of isocyanates. This reaction sequence involves two key steps: the Staudinger reaction of an organic azide with a phosphine (B1218219) to form an iminophosphorane, followed by the Aza-Wittig reaction of the iminophosphorane with carbon dioxide to yield the desired isocyanate.

The precursor for this synthesis is 1-(1-azidoethyl)-4-bromobenzene. This azide can be prepared from the corresponding 1-(1-bromoethyl)-4-bromobenzene by nucleophilic substitution with an azide salt, such as sodium azide.

Once the azide is obtained, it is treated with a phosphine, typically triphenylphosphine (B44618), in an inert solvent. This reaction proceeds through a phosphazide (B1677712) intermediate, which then loses nitrogen gas (N₂) to form the stable iminophosphorane.

The subsequent Aza-Wittig reaction involves the introduction of carbon dioxide. The iminophosphorane reacts with CO₂ to produce this compound and triphenylphosphine oxide as a byproduct. A significant advantage of this method is the avoidance of highly toxic reagents like phosgene. However, the removal of the triphenylphosphine oxide byproduct can sometimes be challenging. To circumvent this, polymer-bound phosphines can be employed, allowing for the simple filtration of the phosphine oxide byproduct.

| Step | Reactants | Reagents | Products |

| 1 | 1-(1-Azidoethyl)-4-bromobenzene, Triphenylphosphine | Inert Solvent | Iminophosphorane, N₂ |

| 2 | Iminophosphorane | Carbon Dioxide (CO₂) | This compound, Triphenylphosphine oxide |

Asymmetric Synthesis for Chiral Isomers (e.g., (R)-1-Bromo-4-(1-isocyanatoethyl)benzene)

The synthesis of enantiomerically pure isomers of this compound, such as the (R)-isomer, is of significant interest for applications in pharmaceuticals and materials science. The most direct approach to these chiral isocyanates involves the use of a chiral starting material, namely the corresponding enantiopure amine.

The commercially available (R)-1-(4-bromophenyl)ethylamine serves as the key precursor for the synthesis of (R)-1-Bromo-4-(1-isocyanatoethyl)benzene. The critical step is the conversion of the primary amine functionality into an isocyanate group while preserving the stereochemical integrity of the chiral center.

Several methods can be employed for this transformation, with the use of phosgene equivalents being a common strategy to avoid the direct handling of highly toxic phosgene gas. Reagents such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate) are often used in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane (B109758) or toluene (B28343). The reaction proceeds by in situ generation of phosgene, which then reacts with the chiral amine to form a carbamoyl chloride intermediate. Subsequent elimination of hydrogen chloride, often facilitated by heating or the addition of a base, yields the desired chiral isocyanate. Careful control of the reaction temperature is crucial to prevent racemization.

| Precursor | Reagent | Product |

| (R)-1-(4-bromophenyl)ethylamine | Triphosgene, Triethylamine | (R)-1-Bromo-4-(1-isocyanatoethyl)benzene |

Reaction Condition Optimization and Yield Enhancement in Research Synthesis

Optimizing reaction conditions is paramount to maximize the yield and purity of this compound in a research setting. For the Staudinger-Aza-Wittig pathway, key parameters to consider include the choice of solvent, reaction temperature, and the pressure of carbon dioxide. Studies on related systems have shown that solvents like acetonitrile (B52724) and toluene can be effective. beilstein-journals.org Microwave irradiation has also been demonstrated to accelerate the reaction and improve yields in some cases. beilstein-journals.orgnih.gov The pressure of CO₂ can significantly influence the reaction rate, with higher pressures generally leading to faster conversions. beilstein-journals.org

In the context of asymmetric synthesis, the primary focus of optimization is on maintaining the enantiomeric purity of the product. This involves careful selection of the phosgene equivalent, the base, and the reaction temperature. The order of addition of reagents can also play a role in minimizing side reactions. For instance, slow addition of the phosgene equivalent to a solution of the chiral amine and base can help to control the reaction exotherm and prevent localized high concentrations of reactive intermediates that might lead to racemization.

Scalability Considerations for Laboratory and Pilot-Scale Production

Transitioning the synthesis of this compound from the laboratory bench to a pilot scale introduces several challenges that need to be addressed.

For the Staudinger-Aza-Wittig reaction, the primary safety concern is the handling of organic azides, which can be explosive. On a larger scale, in situ generation of the azide or the use of flow chemistry can mitigate these risks. The stoichiometric use of triphenylphosphine generates a significant amount of triphenylphosphine oxide waste, which can be problematic for large-scale production. The use of catalytic amounts of a phosphine, coupled with a stoichiometric reductant for in situ regeneration, or the use of polymer-supported phosphines that can be recycled, are more sustainable approaches for larger scales. Heat management during the exothermic formation of the iminophosphorane is also a critical factor to control.

Chemical Reactivity and Derivatization Strategies of 1 Bromo 4 1 Isocyanatoethyl Benzene

Isocyanate Group Reactivity in Complex Systems

The isocyanate functional group (R−N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This inherent reactivity is the foundation for numerous chemical transformations, from the formation of stable linkages to the synthesis of complex heterocyclic systems and polymers. The reactivity can be influenced by electronic and steric factors; electron-withdrawing substituents on the aromatic ring tend to increase the reactivity of the isocyanate group.

The most prominent reaction of isocyanates is their nucleophilic addition with compounds containing active hydrogen atoms. These reactions are typically high-yielding and proceed without the formation of byproducts, making them highly efficient for creating stable covalent linkages.

Urethane (B1682113) Formation: When treated with alcohols, the isocyanate group of 1-Bromo-4-(1-isocyanatoethyl)benzene undergoes an addition reaction to form a urethane (carbamate) linkage. wikipedia.org This reaction is fundamental in polyurethane chemistry and is widely used for linking molecules.

Reaction: ROH + R'NCO → ROC(O)N(H)R' wikipedia.org

Urea (B33335) Formation: The reaction with primary or secondary amines yields substituted ureas. This reaction is generally faster than the reaction with alcohols.

Reaction: RNH₂ + R'NCO → RNHC(O)N(H)R'

The controlled nature of these addition reactions allows for the precise introduction of various functionalities onto the molecule, tethered through a stable urethane or urea bond, while leaving the aryl bromide available for subsequent transformations.

Isocyanates can also participate in cycloaddition reactions, serving as valuable building blocks for the synthesis of diverse heterocyclic structures. Their ability to react with conjugated systems opens pathways to novel molecular frameworks.

Diels-Alder Reactions: Functioning as dienophiles, isocyanates can react with 1,3-dienes in [4+2] cycloaddition reactions to form six-membered nitrogen-containing heterocycles. wikipedia.org

[4+1] Cycloaddition: Isocyanide-based [4+1] cycloaddition reactions with various electrophilic substrates like azadienes or oxadienes are a powerful tool for constructing five-membered heterocyclic rings such as imidazoles, oxazoles, and pyrroles. rsc.org This strategy allows for the rapid assembly of complex heterocyclic cores from simple precursors. rsc.org

These cycloaddition strategies transform the linear isocyanate group into a cyclic structure, significantly increasing the molecular complexity and providing access to scaffolds of medicinal and material interest.

The isocyanate group is a key functional group in polymer chemistry, most notably in the production of polyurethanes. While diisocyanates are typically used to build the polymer backbone, monofunctional isocyanates like this compound can be employed in several ways:

Chain Termination/End-Capping: In polyurethane synthesis, it can act as a chain-capping agent to control the molecular weight of the polymer.

Grafting: It can be used to graft the bromo-aryl moiety onto a polymer backbone that contains reactive hydroxyl or amine groups.

Trimerization: Isocyanates can undergo self-condensation, or trimerization, often promoted by specific catalysts, to form highly stable, six-membered isocyanurate rings. wikipedia.org This reaction can be used to create cross-linked materials or well-defined trimeric structures.

Through these polymerization and self-condensation reactions, the molecule can be incorporated into macromolecular structures, imparting specific properties derived from the bromo-aryl group.

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the benzene (B151609) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. While relatively stable, this bond can be readily activated, particularly using transition metal catalysts, or in some cases, by strong nucleophiles under specific conditions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds. nobelprize.orgmdpi.com The aryl bromide in this compound is an excellent substrate for these transformations, which are known for their high functional group tolerance, allowing the isocyanate group to remain intact under carefully controlled conditions. nobelprize.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. nih.govwikipedia.org The reaction is valued for the stability and low toxicity of the boron reagents. nobelprize.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgresearchgate.net The process typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org It provides a direct route to arylalkynes, which are important intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent, catalyzed by a palladium complex. libretexts.org This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a drawback. libretexts.orguwindsor.ca

| Reaction | Coupling Partner | Typical Catalyst System | Base | Key Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboronic Acid/Ester (R'-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Required (e.g., Na₂CO₃, K₂CO₃) | Aryl-Aryl, Aryl-Alkyl |

| Sonogashira | Terminal Alkyne (H-C≡C-R') | Pd(0) complex + Cu(I) salt (e.g., CuI) | Required (e.g., Et₃N, Piperidine) | Aryl-Alkyne |

| Stille | Organostannane (R'-Sn(Alkyl)₃) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Not always required | Aryl-Aryl, Aryl-Vinyl |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromide on the aromatic ring with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism involves an addition-elimination sequence. libretexts.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (the bromide). philadelphia.edu.jo These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.org

Functional Group Interconversions Involving Carbon-Bromine Bonds

The carbon-bromine bond in this compound serves as a key site for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These transformations are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the aryl bromide moiety. rsc.orgrsc.org Several named reactions fall under this category, each offering a route to a different class of compounds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govwikipedia.org This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling could introduce a variety of substituted aryl or heteroaryl groups at the 4-position of the benzene ring.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgnrochemistry.com This reaction would yield an arylethynyl derivative of the parent compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. libretexts.orgwikipedia.orgorganic-chemistry.org This would allow for the introduction of primary or secondary amine functionalities, leading to the synthesis of various N-aryl compounds.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com This provides a method for extending the carbon chain and introducing unsaturation.

The following table summarizes potential palladium-catalyzed cross-coupling reactions for the derivatization of the aryl bromide in this compound.

| Reaction | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1-(1-isocyanatoethyl)benzene |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-1-(1-isocyanatoethyl)benzene |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-(4-(1-Isocyanatoethyl)phenyl)amine |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 4-Alkenyl-1-(1-isocyanatoethyl)benzene |

In addition to cross-coupling reactions, the bromo group can undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of activating groups on the aromatic ring. ncrdsip.comlumenlearning.comuomustansiriyah.edu.iqlibretexts.orgbyjus.comlibretexts.orglibretexts.org Given the lack of strong electron-withdrawing groups in the ortho or para positions, forcing conditions such as high temperatures and pressures would likely be necessary to achieve substitution of the bromine atom by nucleophiles like hydroxides or alkoxides.

Orthogonal Reactivity of Dual Functional Groups for Sequential Transformations

A significant advantage of this compound in multi-step synthesis is the orthogonal reactivity of its two functional groups. numberanalytics.comfiveable.methieme-connect.deub.edu The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water under mild conditions. wikibooks.orgresearchgate.netpoliuretanos.netacs.orgresearchgate.net In contrast, the transformations of the aryl bromide, particularly palladium-catalyzed cross-coupling reactions, require specific catalytic systems that are generally unreactive towards the isocyanate group. This difference in reactivity allows for selective, sequential modifications of the molecule.

For instance, the isocyanate group can first be reacted with an alcohol to form a stable carbamate (B1207046) (urethane). wikibooks.org This reaction proceeds readily, often at room temperature, and can be catalyzed by tertiary amines or organometallic compounds. poliuretanos.netacs.org The resulting carbamate-protected compound can then be subjected to a palladium-catalyzed cross-coupling reaction to modify the aryl bromide moiety without affecting the newly formed carbamate linkage.

Conversely, the aryl bromide can be derivatized first through a cross-coupling reaction while the isocyanate group remains intact, provided that the nucleophilic coupling partner and the reaction conditions are chosen carefully to avoid reaction with the isocyanate. Subsequently, the isocyanate can be reacted with a suitable nucleophile to complete the synthesis. This sequential approach provides a powerful strategy for the controlled construction of complex molecules with diverse functionalities.

The following table outlines a potential sequential transformation strategy.

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Carbamate Formation | R-OH, Et₃N | 1-Bromo-4-(1-(alkoxycarbonylamino)ethyl)benzene |

| 2 | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1-(1-(alkoxycarbonylamino)ethyl)benzene |

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-Bromo-4-(1-isocyanatoethyl)benzene, the spectrum is expected to show characteristic signals for the aromatic protons and the protons of the 1-isocyanatoethyl side chain.

The para-substituted benzene (B151609) ring will exhibit a typical AA'BB' splitting pattern, which often simplifies to appear as two distinct doublets. The protons ortho to the electron-withdrawing 1-isocyanatoethyl group (H-2, H-6) are expected to be deshielded and appear at a lower field compared to the protons ortho to the bromine atom (H-3, H-5).

The ethyl group protons will present as a quartet for the methine proton (-CH), due to coupling with the three methyl protons, and a doublet for the methyl protons (-CH₃), resulting from coupling to the single methine proton. The methine proton is directly attached to the chiral center and is deshielded by both the aromatic ring and the electronegative isocyanate group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (H-2, H-6) | 7.45 - 7.55 | Doublet (d) | ~8.5 |

| Ar-H (H-3, H-5) | 7.25 - 7.35 | Doublet (d) | ~8.5 |

| -CH(NCO) | 4.80 - 4.90 | Quartet (q) | ~7.0 |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted ring, this compound is expected to show eight distinct carbon signals.

The isocyanate carbon (-N=C=O) has a characteristic chemical shift in the 120-130 ppm range. The aromatic carbons will show four signals: two for the quaternary carbons bonded to the substituents (C-1 and C-4) and two for the protonated carbons (C-2/C-6 and C-3/C-5). The carbon attached to the bromine (C-1) will be shifted upfield relative to a non-substituted benzene carbon, while the other aromatic carbons will be influenced by the electronic effects of both substituents. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N=C =O | 125 - 128 |

| Ar-C (C-1, C-Br) | 121 - 124 |

| Ar-C (C-4, C-CH) | 142 - 145 |

| Ar-C (C-2, C-6) | 128 - 130 |

| Ar-C (C-3, C-5) | 131 - 133 |

| -C H(NCO) | 55 - 60 |

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. A cross-peak would be observed between the methine quartet and the methyl doublet of the ethyl group, confirming their connectivity. Correlations between the adjacent aromatic protons would also be visible, confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the methine proton at ~4.85 ppm to the methine carbon at ~57 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular framework. Key expected correlations would include the methine proton showing a cross-peak to the ipso-aromatic carbon (C-4) and the isocyanate carbon, while the methyl protons would show correlations to the methine carbon and the ipso-aromatic carbon (C-4).

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (N=C=O, C-Br, Ar-H)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the isocyanate group.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (N=C=O) | Asymmetric Stretch | 2275 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | Out-of-plane Bend (para) | 850 - 800 | Strong |

The most diagnostic peak is the isocyanate stretch. The presence of a strong band around 830 cm⁻¹ would provide evidence for the 1,4-disubstitution pattern of the benzene ring. The C-Br stretch appears in the fingerprint region and confirms the presence of the bromo substituent.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern upon ionization.

The molecular formula of this compound is C₉H₈BrNO. Due to the near 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion (M⁺) peak would appear as a characteristic doublet (an M and M+2 peak) of nearly equal intensity at m/z 225 and 227.

The fragmentation pattern is dictated by the formation of the most stable ions. A primary fragmentation pathway would be the alpha-cleavage of a methyl radical (•CH₃) from the ethyl side chain, leading to a stable benzylic cation. This would result in a prominent fragment doublet at m/z 210 and 212, which corresponds to available spectral data. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Corresponding Fragment |

|---|---|

| 225 / 227 | [M]⁺• (Molecular Ion) |

| 210 / 212 | [M - CH₃]⁺ |

| 183 / 185 | [M - NCO]⁺ |

| 146 | [C₈H₈Br]⁺• - CH₃ |

| 104 | [C₇H₆Br]⁺ - Br |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Characterization

The presence of a stereocenter at the carbon atom bearing the isocyanate group means that this compound is a chiral molecule and can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The two enantiomers would rotate light in equal and opposite directions, resulting in mirror-image ORD curves. The specific rotation ([α]D) measured at the sodium D-line (589 nm) would confirm the optical activity of a non-racemic sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic ring acts as a chromophore, and its interaction with the chiral center would produce a characteristic CD spectrum. The (R) and (S) enantiomers would produce mirror-image CD spectra, exhibiting positive and negative Cotton effects. These techniques are crucial for determining the enantiomeric excess (ee) and the absolute configuration of a synthesized sample, often by comparison to standards or theoretical calculations. Without experimental data, the specific sign of rotation or CD signal for a given enantiomer cannot be predicted.

X-ray Diffraction for Solid-State Structural Confirmation (if applicable to derivatives)

In academic research, the synthesis of derivatives of a target compound is a common strategy to facilitate crystallization and obtain high-quality crystals suitable for XRD analysis. For instance, the isocyanate group of this compound can be reacted with various nucleophiles to generate more complex, and often more readily crystallizable, derivatives such as ureas, carbamates, and amides. The crystal structures of these derivatives provide invaluable information about the core 4-bromophenyl ethyl moiety.

An illustrative example of the application of single-crystal X-ray diffraction is the structural determination of N-(4-bromophenyl)-4-methoxybenzenesulfonamide, a derivative of the related 4-bromoaniline. researchgate.net The crystallographic data obtained for this compound confirms its molecular structure and reveals details about its packing in the crystal lattice, stabilized by intermolecular hydrogen bonds. researchgate.net

The key parameters obtained from a single-crystal XRD study are summarized in a crystallographic data table. This data provides a unique fingerprint for the crystalline solid.

Table 1: Crystallographic Data for N-(4-Bromophenyl)-4-methoxybenzenesulfonamide researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₃H₁₂BrNO₃S |

| Formula Weight | 342.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.9124(7) |

| b (Å) | 4.9670(3) |

| c (Å) | 11.9124(7) |

| β (°) | 104.71 |

| Volume (ų) | 681.74(7) |

| Z | 2 |

This table is interactive. Users can sort and filter the data.

The unit cell parameters (a, b, c, β) define the dimensions of the repeating unit in the crystal, while the space group describes the symmetry of the crystal lattice. The parameter Z indicates the number of molecules in the unit cell. This detailed structural information is crucial for understanding the solid-state properties of the compound and for confirming the outcome of synthetic transformations. Should a suitable crystalline derivative of this compound be prepared, X-ray diffraction would be an indispensable tool for its complete structural characterization.

Advanced Applications and Research Horizons in Materials Science and Polymer Chemistry

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the ethyl-isocyanate group makes 1-bromo-4-(1-isocyanatoethyl)benzene a valuable chiral building block. In asymmetric synthesis, such molecules are crucial for introducing chirality into new, larger molecules, a fundamental requirement for the synthesis of many pharmaceuticals and fine chemicals. The enantiomerically pure forms, (S)-1-bromo-4-(1-isocyanatoethyl)benzene and (R)-1-bromo-4-(1-isocyanatoethyl)benzene, can be used to construct complex chiral structures with high stereoselectivity. beilstein-journals.org

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and thiols, forming urethane (B1682113), urea (B33335), and thiocarbamate linkages, respectively. This reactivity allows for the incorporation of the chiral bromophenyl ethyl moiety into a wide array of molecular frameworks. For example, it could be reacted with chiral alcohols or amines to create diastereomeric products, which can be useful in determining enantiomeric purity or in creating complex molecules with multiple stereocenters.

Furthermore, the bromo-substituent on the phenyl ring offers a site for further chemical modification through cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This dual functionality—a chiral reactive group and a modifiable aromatic ring—enables the synthesis of complex, multifunctional chiral molecules. These molecules could serve as chiral ligands for asymmetric catalysis, chiral stationary phases for enantioselective chromatography, or as building blocks for chiral liquid crystals.

The potential applications in polymer chemistry are also significant. As a chiral monomer, this compound can be polymerized to create chiral polymers. The stereoregularity of such polymers can lead to unique properties, including the ability to form helical structures, which are of interest for applications in chiral recognition and separation, as well as in the development of chiroptical materials. The synthesis of chiral polyurethanes and polyureas from chiral isocyanates is an active area of research, aiming to create polymers with controlled stereochemistry and tailored properties.

| Property | Description |

| Chiral Center | The secondary carbon atom bonded to the isocyanate group is a stereocenter, allowing for the existence of (R) and (S) enantiomers. |

| Isocyanate Group | A highly reactive functional group that readily reacts with nucleophiles like alcohols and amines to form stable covalent bonds. |

| Bromophenyl Group | The bromo-substituent provides a handle for further chemical transformations, such as cross-coupling reactions, enabling the creation of more complex molecules. |

Application in Surface Functionalization and Hybrid Material Design (e.g., Graphene Composites)

The reactive isocyanate group of this compound also makes it a prime candidate for the surface functionalization of various materials, including nanoparticles, metal oxides, and carbon-based materials like graphene and carbon nanotubes. Covalent attachment of this molecule to a surface can impart chirality and introduce a functional handle (the bromo group) for further modifications.

Surface functionalization is a key strategy for tailoring the properties of materials and creating hybrid materials with novel functionalities. For instance, grafting this compound onto the surface of silica (B1680970) gel or other porous materials could be a method for preparing chiral stationary phases for high-performance liquid chromatography (HPLC). The chiral molecules on the surface would enable the separation of racemic mixtures into their individual enantiomers.

In the context of graphene composites, the functionalization of graphene or graphene oxide with this compound could proceed through the reaction of the isocyanate group with hydroxyl or amine groups present on the graphene oxide surface. This would result in a chiral, brominated graphene derivative. The introduction of the bromophenyl groups could influence the electronic properties of the graphene sheet and provide sites for subsequent reactions to attach other functional molecules or polymers. Such hybrid materials could find applications in chiral sensors, asymmetric catalysis, and electronic devices.

The general strategy for surface functionalization involves the following steps:

Surface Preparation : The substrate material (e.g., silica, graphene oxide) is treated to introduce reactive functional groups (e.g., hydroxyl, amino groups) on its surface.

Covalent Grafting : The prepared surface is reacted with this compound. The isocyanate group forms a covalent bond with the surface functional groups.

Post-Functionalization (Optional) : The bromo group on the now-functionalized surface can be used for further chemical reactions to attach other molecules or initiate polymerization, leading to the formation of polymer brushes.

This approach allows for the creation of well-defined, functional surfaces with controlled chirality and chemical reactivity, opening up possibilities for the design of advanced hybrid materials with tailored properties for a wide range of applications.

| Material | Potential Functionalization Outcome | Potential Application |

| Silica Gel | Creation of a chiral stationary phase. | Enantioselective chromatography. |

| Graphene Oxide | Covalent attachment of chiral bromophenyl groups. | Chiral sensors, asymmetric catalysis. |

| Nanoparticles | Surface modification to introduce chirality and a reactive handle. | Targeted drug delivery, bio-imaging. |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemical Synthesis Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. rsc.org For a compound like 1-Bromo-4-(1-isocyanatoethyl)benzene, future research will likely focus on developing greener synthetic routes that minimize hazardous reagents and byproducts.

One promising avenue is the move away from traditional phosgene-based isocyanate synthesis, which involves highly toxic materials. beilstein-journals.org Alternative, greener methods such as the Curtius rearrangement of a corresponding acyl azide (B81097) could be optimized for this specific molecule. This reaction is known for being a clean and high-yielding approach to isocyanates. google.com Research could focus on developing a one-pot synthesis from a readily available carboxylic acid precursor, 2-(4-bromophenyl)propanoic acid, thereby reducing the number of synthetic steps and potential waste generation. The use of biocatalysis, employing enzymes to carry out specific synthetic transformations under mild conditions, also presents an exciting frontier for the enantioselective synthesis of this chiral isocyanate.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the isocyanate group is well-established, primarily involving nucleophilic addition to form ureas, urethanes, and thiocarbamates. wikipedia.org However, the specific combination of functionalities in this compound invites the exploration of novel and unconventional reactivity.

The benzylic position of the isocyanatoethyl group could be a focal point for new transformations. Research into radical-mediated reactions at this site could lead to the development of novel derivatization strategies. Additionally, the interplay between the isocyanate group and the bromo-substituent on the aromatic ring could be exploited. For instance, the bromine atom can serve as a handle for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse functionalities. mt.com Investigating the compatibility of these cross-coupling reactions with the reactive isocyanate group will be a key area of research, potentially requiring the use of protective group strategies or carefully controlled reaction conditions.

Furthermore, multicomponent reactions involving this compound as a key building block could provide rapid access to complex and structurally diverse molecules. rsc.org The development of new catalytic systems to control the regioselectivity and stereoselectivity of these transformations will be crucial.

Design and Synthesis of Complex Molecular Architectures and Supramolecular Assemblies

The trifunctional nature of this compound makes it an ideal building block for the construction of complex molecular architectures and supramolecular assemblies. molport.com Its ability to participate in polymerization reactions through the isocyanate group, coupled with the potential for modification at the bromine atom, allows for the design of novel polymers with tailored properties.

For instance, the synthesis of chiral polymers using enantiomerically pure this compound could lead to materials with unique optical or recognition properties. The bromine atom could be used for post-polymerization modification, enabling the introduction of further functionalities along the polymer chain. This could be particularly useful in the development of materials for chiral separations or as sensors.

In the realm of supramolecular chemistry, the aromatic ring and the potential for hydrogen bonding through urea (B33335) or urethane (B1682113) linkages derived from the isocyanate group can be exploited to direct the self-assembly of molecules into well-defined nanostructures. The bromo-substituent could also participate in halogen bonding, a non-covalent interaction that is increasingly being used to control the formation of supramolecular architectures.

Development of High-Throughput Screening Methodologies for Derivatization and Material Property Exploration

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large numbers of compounds. bmglabtech.comwikipedia.org The reactivity of the isocyanate group in this compound makes it highly amenable to the creation of diverse libraries of derivatives through reactions with a wide range of nucleophiles, such as amines and alcohols.

Future research will likely involve the development of automated, high-throughput methods for the synthesis of these derivative libraries in microplate formats. rsc.org This would enable the rapid screening of these compounds for various applications. For example, libraries of ureas and urethanes derived from this compound could be screened for biological activity in the search for new drug candidates. acs.org

In materials science, HTS could be employed to explore the properties of polymers and materials derived from this compound. By systematically varying the co-monomers or the conditions of polymerization in a high-throughput manner, researchers can rapidly identify materials with desired properties, such as specific thermal, mechanical, or optical characteristics.

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involving this compound is crucial for optimizing synthetic procedures and controlling the properties of resulting materials. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions. mt.com

The strong and characteristic absorption of the isocyanate group in the infrared spectrum makes it an ideal handle for monitoring the progress of its reactions. mt.com Future research will likely see the increased application of in-situ FTIR to study the kinetics of reactions involving this compound, such as its polymerization or its reaction with various nucleophiles. This real-time data can provide valuable insights into reaction rates, the influence of catalysts, and the formation of intermediates, allowing for precise control over the reaction process.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Bromo-4-(1-isocyanatoethyl)benzene, and what reaction conditions optimize yield?

- The compound is typically synthesized via the reaction of (S)-(-)-1-(4-bromophenyl)ethylamine with phosgene or its equivalents under controlled conditions. Key steps include maintaining low temperatures (0–5°C) and using polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions. Catalytic bases (e.g., triethylamine) are employed to neutralize HCl byproducts, improving reaction efficiency .

- Alternative routes involve palladium-catalyzed cross-coupling of 4-bromophenylacetylene with isocyanate precursors, though this method requires careful optimization of catalyst loading (e.g., Pd(PPh₃)₄) and ligand systems to suppress homocoupling byproducts .

Q. How is the stereochemical purity of (S)-(-)-1-(4-Bromophenyl)ethyl isocyanate verified?

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polarimetric analysis are standard methods. Enantiomeric excess (ee) >99% is achievable via kinetic resolution using chiral amines or enzymatic catalysts during synthesis. Absolute configuration is confirmed by X-ray crystallography of derivatives (e.g., urea adducts) .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify the isocyanate group (δ ~125 ppm for NCO in ¹³C) and bromine-induced deshielding in aromatic protons.

- FT-IR : A sharp peak at ~2250 cm⁻¹ confirms the isocyanate (-NCO) stretch.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 226.07) and isotopic pattern (Br signature) .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its non-brominated or non-chiral analogs?

- The bromine substituent enhances electrophilic aromatic substitution (EAS) reactivity at the para position, enabling regioselective Suzuki-Miyaura couplings for biaryl synthesis. In contrast, the isocyanate group participates in nucleophilic additions (e.g., with amines or alcohols) to form urea or carbamate linkages. The chiral ethyl group induces stereoselectivity in asymmetric catalysis, a feature absent in racemic analogs .

- Comparative studies show that replacing bromine with chlorine (e.g., 4-chlorophenyl analogs) reduces EAS reactivity due to weaker electron-withdrawing effects, impacting cross-coupling efficiency .

Q. What strategies mitigate competing side reactions during palladium-catalyzed cross-coupling of this compound?

- Ligand Design : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in alkylboron partners, improving coupling efficiency.

- Additives : Silver oxide (Ag₂O) scavenges halide ions, preventing catalyst poisoning.

- Solvent Optimization : Mixed solvent systems (e.g., toluene/water) enhance solubility of organoboron reagents while stabilizing the palladium catalyst .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for derivatives of this compound?

- Dynamic Exchange Effects : Rotameric equilibria in urea derivatives (from isocyanate-amine reactions) can cause unexpected splitting. Variable-temperature NMR (VT-NMR) at –40°C slows rotation, simplifying spectra.

- Impurity Profiling : LC-MS and 2D-COSY identify trace byproducts (e.g., dimerized isocyanates or hydrolyzed amines) that may arise from moisture exposure during synthesis .

Q. What are the applications of this compound in designing enzyme inhibitors or receptor modulators?

- The isocyanate group reacts selectively with lysine residues or serine hydrolases, enabling covalent inhibitor design. For example, it has been used to synthesize irreversible inhibitors of proteases via carbamoylation of active-site nucleophiles. The bromine atom allows further functionalization via cross-coupling to introduce fluorophores or biotin tags for target engagement studies .

Methodological Considerations

Q. How can computational tools (e.g., DFT or retrosynthetic software) guide the synthesis of novel derivatives?

- Retrosynthetic Analysis : AI-based platforms (e.g., Pistachio or Reaxys) propose feasible routes by prioritizing reactions with high atom economy, such as Ullmann couplings or Buchwald-Hartwig aminations.

- Transition-State Modeling : DFT calculations predict regioselectivity in EAS reactions, aiding in the design of para-substituted analogs .

Q. What precautions are necessary to handle the moisture sensitivity of the isocyanate group?

- Inert Atmosphere : Reactions must be conducted under argon/nitrogen with molecular sieves (3Å) to exclude moisture.

- Workup Protocols : Quenching excess isocyanate with dry alcohols (e.g., methanol) prevents hydrolysis to amines, which can react further .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.